molecular formula C12H15N B14603610 2-(2-Cyclohexenyl)aniline CAS No. 59816-86-3

2-(2-Cyclohexenyl)aniline

Katalognummer: B14603610
CAS-Nummer: 59816-86-3
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: QNBHFOTYAOUFFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Cyclohexenyl)aniline is an organic compound with the molecular formula C12H15N It consists of an aniline moiety attached to a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2-Cyclohexenyl)aniline can be synthesized through several methods. One common approach involves the iodination of N-isopropyl- and N-benzyl-2-(2-cyclohexenyl)anilines, which gives the corresponding 1-iodo-hexahydrocarbazoles. These compounds then undergo quantitative isomerization into 3-iodo-2,4-propano-1,2,3,4-tetrahydro-quinolines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar iodination and isomerization processes. The choice of solvents and reaction conditions can significantly impact the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Cyclohexenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various iodinated and substituted derivatives, such as 3-iodo-2,4-propano-1,2,3,4-tetrahydro-quinolines and hexahydrocarbazoles .

Wissenschaftliche Forschungsanwendungen

2-(2-Cyclohexenyl)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Cyclohexenyl)aniline involves its interaction with various molecular targets and pathways. For example, the iodinated derivatives can undergo nucleophilic substitution, leading to the formation of biologically active compounds. The specific pathways and targets depend on the nature of the substituents and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Cyclohexenyl)aniline is unique due to its specific ring structure and the potential for various chemical modifications. Its ability to undergo diverse reactions makes it a valuable compound in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

59816-86-3

Molekularformel

C12H15N

Molekulargewicht

173.25 g/mol

IUPAC-Name

2-cyclohex-2-en-1-ylaniline

InChI

InChI=1S/C12H15N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h2,4-6,8-10H,1,3,7,13H2

InChI-Schlüssel

QNBHFOTYAOUFFU-UHFFFAOYSA-N

Kanonische SMILES

C1CC=CC(C1)C2=CC=CC=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.